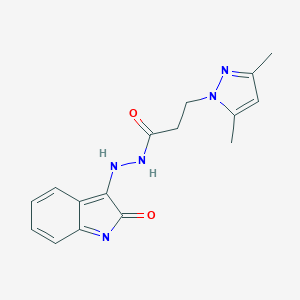![molecular formula C20H14IN3O B289175 3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE](/img/structure/B289175.png)
3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions . One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions, although detailed methods are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where iodine can be replaced with other halogens.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using TBHP.
Substitution: Halogenation using iodine (I2) and TBHP.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can produce various halogenated derivatives of the compound .
Scientific Research Applications
3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, which is a key process in cellular functions . The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Another halogenated derivative with similar chemical properties.
2-methylimidazo[1,2-a]pyridine: A methylated derivative with different biological activities.
Uniqueness
3-IODO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C20H14IN3O |
|---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H14IN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25) |
InChI Key |
ZUNYGVCCXFXAQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)I |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B289092.png)
![9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE](/img/structure/B289107.png)
![9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289108.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)


